molecular formula C17H15N3O3S B2728710 3,5-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

3,5-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2728710
M. Wt: 341.4 g/mol
InChI Key: OKSYUMWWNKFBJY-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide core substituted with two methoxy groups at the 3- and 5-positions. The amide nitrogen is linked to a 1,3-thiazole ring, which is further substituted at the 4-position with a pyridin-2-yl group.

Properties

IUPAC Name

3,5-dimethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-12-7-11(8-13(9-12)23-2)16(21)20-17-19-15(10-24-17)14-5-3-4-6-18-14/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSYUMWWNKFBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

3,5-Dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of 3,5-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved by cyclizing a thiourea derivative with a halogenated ketone under basic conditions.
  • Benzamide Core Formation : The benzamide structure is formed through an amidation reaction between a carboxylic acid derivative and an amine.
  • Introduction of Methoxy Groups : Methoxy groups are introduced via methylation reactions using suitable methylating agents.

Antimicrobial Activity

Research indicates that compounds with thiazole and benzamide moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 3,5-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide have shown efficacy against various bacterial strains in vitro. The presence of the thiazole ring enhances the interaction with microbial targets, potentially disrupting their metabolic processes .

Anticancer Properties

The anticancer activity of this compound has been evaluated through various in vitro assays. Notably:

  • Cell Line Studies : Compounds featuring similar structures have demonstrated cytotoxic effects on cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for these compounds were comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. Molecular dynamics simulations suggest that these compounds interact with protein targets primarily through hydrophobic interactions .

Structure-Activity Relationship (SAR)

The biological activity of 3,5-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can be attributed to several structural features:

Structural FeatureBiological Activity
Thiazole RingEnhances antimicrobial and anticancer properties
Methoxy SubstituentsImproves solubility and bioavailability
Pyridine MoietyIncreases interaction with biological targets

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that thiazole-containing benzamides exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the thiazole ring in modulating activity levels .
  • Anticancer Evaluation : In a comparative study, various thiazole derivatives were tested against multiple cancer cell lines. The results indicated that modifications in the benzamide structure could lead to improved cytotoxicity and selectivity towards cancer cells .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including 3,5-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the efficacy of thiazole-pyridine hybrids against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results demonstrated that certain derivatives displayed IC50 values lower than standard chemotherapeutic agents, indicating enhanced potency.

CompoundCell LineIC50 (µM)Comparison
3,5-Dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamideMCF-75.71Better than 5-fluorouracil (6.14)
Other Thiazole DerivativeHepG28.25Comparable to doxorubicin (8.00)

Anticonvulsant Activity

The anticonvulsant potential of thiazole compounds has also been investigated. Studies have shown that certain derivatives can effectively reduce seizure activity in animal models.

Case Study: Anticonvulsant Properties

In a study assessing the anticonvulsant activity of various thiazole derivatives, 3,5-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide was tested against pentylenetetrazol-induced seizures.

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
3,5-Dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide18.4170.29.2
Reference Compound24.0150.06.25

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-heterocyclic benzamide derivatives. Below, it is compared to three analogs from the literature, emphasizing structural variations and their implications for molecular interactions and crystallographic behavior.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Functional Groups Potential Intermolecular Interactions
3,5-Dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (Target) Benzamide + Thiazole 3,5-Dimethoxybenzamide; 4-pyridinyl-thiazole Methoxy, Amide, Pyridine, Thiazole (S, N) N–H⋯O/N, C–H⋯O/π, π-π stacking
3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide (CAS 879849-52-2) Benzamide + Pyrazole 3,5-Dimethoxybenzamide; 1-methylpyrazole Methoxy, Amide, Pyrazole (N) N–H⋯O, C–H⋯O, pyrazole N⋯H interactions
1-Cyclohexyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea (CAS 869195-27-7) Thiourea + Pyrazole Cyclohexyl-thiourea; 3,5-dimethylpyrazole Thiourea (S, N), Pyrazole (N) N–H⋯S, C–H⋯S, pyrazole N⋯H interactions
Propan-2-yl 1-ethyl-4-[[4-(2,2,2-trifluoroethoxymethyl)benzoyl]amino]pyrazole-3-carboxylate (CAS 1005695-88-4) Benzamide + Pyrazole Trifluoroethoxymethylbenzamide; ethylpyrazole Trifluoroethoxy, Ester, Amide, Pyrazole C–F⋯H, ester O⋯H, amide N–H⋯O

Key Analysis

Core Heterocycle Differences: The target compound contains a thiazole ring (with sulfur), whereas analogs like 879849-52-2 and 1005695-88-4 feature pyrazole rings (with two adjacent nitrogen atoms). The pyridinyl group in the target compound introduces a rigid, planar aromatic system, favoring π-π stacking over the flexible cyclohexyl group in 869195-27-7 .

Substituent Effects :

  • Methoxy vs. Trifluoroethoxy : The 3,5-dimethoxy groups in the target compound are stronger hydrogen-bond acceptors than the electron-withdrawing trifluoroethoxy group in 1005695-88-4, which may reduce intermolecular hydrogen bonding but enhance hydrophobic interactions .
  • Amide vs. Thiourea : The thiourea group in 869195-27-7 enables N–H⋯S hydrogen bonds, whereas the amide group in the target compound facilitates stronger N–H⋯O interactions .

Crystallographic Considerations: SHELX programs (e.g., SHELXL, SHELXS) are widely used to resolve crystal structures of such compounds . The target compound’s planar geometry and multiple hydrogen-bond donors/acceptors likely result in a high-symmetry crystal lattice, contrasting with the more disordered packing of flexible analogs like 869195-27-7 .

Graph Set Analysis :

  • Etter’s graph set theory predicts that the target compound’s amide and pyridine groups may form R₂²(8) motifs (cyclic dimeric hydrogen bonds), while pyrazole-containing analogs like 879849-52-2 could exhibit C(4) chains via N–H⋯N interactions .

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